methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a tetrazole moiety, and a cyclohexyl group. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium azide, organic nitriles, and various catalysts to facilitate the cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of microwave-assisted synthesis and organocatalysts to accelerate the reaction rates and improve the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through hydrogen bonding and other non-covalent interactions, leading to various biological effects. These interactions can modulate the activity of target proteins and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Share similar heterocyclic structures and biological activities.
Tetrazole Derivatives: Known for their diverse biological applications and stability.
Thiazole Derivatives: Commonly used in medicinal chemistry for their therapeutic potential .
Uniqueness
Methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, a tetrazole moiety, and a cyclohexyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various biological targets .
Properties
Molecular Formula |
C14H18N6O3S |
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Molecular Weight |
350.40 g/mol |
IUPAC Name |
methyl 4-methyl-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H18N6O3S/c1-9-10(11(21)23-2)24-13(16-9)17-12(22)14(6-4-3-5-7-14)20-8-15-18-19-20/h8H,3-7H2,1-2H3,(H,16,17,22) |
InChI Key |
ONGYAWOSJMVMCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3)C(=O)OC |
Origin of Product |
United States |
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